2-Chloro-5-(pyridin-2-yl)benzoic acid
Overview
Description
2-Chloro-5-(pyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol . It is a white crystalline powder that is soluble in organic solvents and has a melting point of 220-222°C. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-5-(pyridin-2-yl)benzoic acid can be achieved through various methods. One practical and scalable synthesis involves a Negishi cross-coupling reaction between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine in the presence of a palladium catalyst (Pd(PPh3)4). This method is efficient and allows for the production of the compound on a larger scale.
Chemical Reactions Analysis
2-Chloro-5-(pyridin-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of various products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(pyridin-2-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves the compound binding to target molecules and altering their function. This can lead to changes in biological pathways and processes, making it useful in research and development.
Comparison with Similar Compounds
2-Chloro-5-(pyridin-2-yl)benzoic acid can be compared with other similar compounds, such as:
2-Chloro-5-pyridin-2-ylpyrimidine: A precursor to this compound, used in similar applications.
Other Pyridine Carboxylic Acids: Compounds with similar structures and properties, used in various chemical and biological research.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions and applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-pyridin-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-5-4-8(7-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQIOWXZSAAIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.